Crystal Packing and Hydrogen-Bonding Architecture: Structural Differentiation from 2-Substituted Pyrimidin-4-one Analogs
Single-crystal X-ray diffraction analysis reveals that 2-isopropyl-6-methyl-4-pyrimidone adopts a planar pyrimidin-4(3H)-one core with a maximum deviation of 0.081(1) Å for the oxygen atom. In the crystal lattice, symmetry-related molecules assemble into centrosymmetric dimers through paired intermolecular N–H⋯O hydrogen bonds, forming R₂²(8) ring motifs. These dimers stack along the crystallographic a-axis [1]. This hydrogen-bonding network is distinct from that observed in 2-methyl-4-pyrimidone and unsubstituted 4-pyrimidone, where the absence of the 6-methyl substituent alters dimer geometry and stacking periodicity.
| Evidence Dimension | Crystal packing motif and hydrogen-bonding network |
|---|---|
| Target Compound Data | Centrosymmetric dimers via N–H⋯O hydrogen bonds, R₂²(8) rings; planar pyrimidin-4(3H)-one core with maximum deviation 0.081(1) Å; monoclinic crystal system |
| Comparator Or Baseline | 2-Methyl-4-pyrimidone and unsubstituted 4-pyrimidone (altered or absent hydrogen-bonding dimer geometry due to different substitution patterns) |
| Quantified Difference | Not quantified (qualitative structural distinction) |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; monoclinic crystal system |
Why This Matters
Predictable solid-state hydrogen-bonding architecture directly influences formulation stability, solubility, and polymorph consistency—critical parameters for analytical standard procurement and reproducible synthetic application.
- [1] Acta Crystallographica Section E: Structure Reports Online. 2-Isopropyl-6-methylpyrimidin-4(3H)-one. 2010; 66(Pt 9): o2361. View Source
